molecular formula C12H17NO5 B8264972 (S)-1-Tert-butyl 2-methyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate

(S)-1-Tert-butyl 2-methyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B8264972
M. Wt: 255.27 g/mol
InChI Key: SEKQUVJKLFLHKW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Tert-butyl 2-methyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-Tert-butyl 2-methyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Tert-butyl 2-methyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure

  • Parallel Solution-Phase Synthesis : This compound has been used in the synthesis of a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. These were prepared with varying yields by acid-catalyzed treatment with different anilines, ethyl glycinate, and ethyl β-alaninate. The configuration around the C=C double bond in these enaminones was determined by NMR spectroscopy (Svete et al., 2010).

  • Supramolecular Arrangement : Substituted oxopyrrolidine analogues, including this compound, have been studied for their crystal structure and supramolecular arrangement influenced by weak intermolecular interactions such as CH⋯O/CH⋯π/H⋯H. Despite lacking a hydrogen bond donor and acceptor system, these oxopyrrolidine analogues form fascinating supramolecular assemblies through various weak interactions (Samipillai et al., 2016).

  • Combinatorial Solution-Phase Synthesis : This compound is integral in the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides. The key intermediate, di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride, was prepared from (S)-pyroglutamic acid and used for further synthesis (Malavašič et al., 2007).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-methylidene-5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h8H,1,6H2,2-5H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKQUVJKLFLHKW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(=C)C1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC(=C)C1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Tert-butyl 2-methyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-Tert-butyl 2-methyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate
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(S)-1-Tert-butyl 2-methyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 3
(S)-1-Tert-butyl 2-methyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 4
(S)-1-Tert-butyl 2-methyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 5
(S)-1-Tert-butyl 2-methyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate
Reactant of Route 6
(S)-1-Tert-butyl 2-methyl 4-methylene-5-oxopyrrolidine-1,2-dicarboxylate

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